![molecular formula C14H17NO4 B2372246 1-(2-Phenoxyacetyl)piperidine-3-carboxylic acid CAS No. 1017163-00-6](/img/structure/B2372246.png)
1-(2-Phenoxyacetyl)piperidine-3-carboxylic acid
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Overview
Description
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of 1-(2-Phenoxyacetyl)piperidine-3-carboxylic acid can be found in various databases such as PubChem . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(2-Phenoxyacetyl)piperidine-3-carboxylic acid can be found in databases like PubChem . It’s important to note that these properties can vary based on factors such as temperature and pressure.Scientific Research Applications
Drug Design
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Their derivatives are present in more than twenty classes of pharmaceuticals .
Synthesis of Biologically Active Piperidines
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Anticonvulsant Activity
Novel Schiff bases of 1-(2-Aminoethyl)piperidine-3-carboxylic acid were synthesized, characterized, and screened for anticonvulsant activity . Some of these compounds showed considerable in vitro permeability across the blood-brain barrier and demonstrated potent anticonvulsant activity in vivo .
Neurotoxicity Evaluation
These compounds were evaluated for neurotoxicity using the rotarod test, which indicated no impairment of muscle coordination in comparison to the standard drug, diazepam .
Inhibition of GABA Transporter 1 (GAT1)
In silico molecular docking and dynamics simulations were carried out on the homology modeled protein of human GABA transporter 1 (GAT1), which exhibited complementary interactions of certain piperidine derivatives within the active binding pocket .
Treatment of Epilepsy
Low brain GABA concentration and diminution in GABA-ergic neurotransmission have been observed in a range of epileptic syndromes . Piperidine derivatives could potentially be used to address these issues.
Future Directions
Piperidine derivatives have significant potential in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on improving these methods and exploring the therapeutic potential of compounds like 1-(2-Phenoxyacetyl)piperidine-3-carboxylic acid.
properties
IUPAC Name |
1-(2-phenoxyacetyl)piperidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c16-13(10-19-12-6-2-1-3-7-12)15-8-4-5-11(9-15)14(17)18/h1-3,6-7,11H,4-5,8-10H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYXDMRWXGCPHPT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)COC2=CC=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Phenoxyacetyl)piperidine-3-carboxylic acid |
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